2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-19(21-15-3-1-2-4-16(15)24(27)28)20(26)23-9-7-22(8-10-23)12-14-5-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLRWBDHNBBVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is a derivative of benzodioxole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N6O5
- Molecular Weight : 440.45 g/mol
- CAS Number : 349441-38-9
Biological Activity Overview
The benzodioxole moiety has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promise in several biological assays.
Anticancer Activity
Research indicates that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating similar benzodioxole derivatives demonstrated significant inhibition of cell proliferation in liver cancer cells (Hep3B). The compound 2a , a close analogue, was reported to decrease the G1 phase fraction significantly after treatment, suggesting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 20.5 | Cell cycle arrest in G2-M phase |
| 2b | Hep3B | Not significant | Weak anticancer activity |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH assay. Compounds with the benzodioxole structure generally exhibit strong radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The tested compound showed comparable results to standard antioxidants like Trolox .
The mechanisms through which benzodioxole derivatives exert their biological effects are multifaceted:
- Cell Cycle Modulation : The ability to induce cell cycle arrest at specific phases is a common feature among these compounds, particularly in cancer therapy.
- Free Radical Scavenging : The antioxidant properties help in reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Some studies have indicated that similar compounds can inhibit key enzymes involved in inflammation and tumor progression.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Properties : A series of benzodioxole derivatives were synthesized and tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). One derivative demonstrated an IC50 value of 16.19 μM against HCT-116, indicating strong cytotoxicity .
- Antioxidant Evaluation : Research involving various benzodioxole derivatives highlighted their potential as effective antioxidants through DPPH radical scavenging assays .
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) and reflux conditions are often used to enhance reaction efficiency .
- Catalysts and bases : Triethylamine or sodium hydroxide can facilitate coupling reactions .
- Purification techniques : Recrystallization or column chromatography is critical for isolating high-purity products .
- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC are employed to track reaction progress and confirm intermediate purity .
Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the benzo[d][1,3]dioxole, piperazine, and nitrophenyl moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
- HPLC : Ensures >95% purity by quantifying impurities .
Basic: What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Methodological Answer:
Initial screening should prioritize target-agnostic assays:
- Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s amide and heterocyclic motifs .
- Antimicrobial disk diffusion : Evaluate bacterial/fungal growth inhibition using standardized strains .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
Methodological Answer:
SAR studies should systematically modify key structural regions:
- Piperazine substitution : Replace the benzo[d][1,3]dioxole group with halogenated or methoxy variants to alter lipophilicity .
- Amide linker optimization : Introduce methyl or ethyl spacers to improve metabolic stability .
- Nitrophenyl modifications : Test electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
- Biological testing : Compare IC50 values across analogs using dose-response curves .
Advanced: What mechanistic approaches can elucidate this compound’s mode of action?
Methodological Answer:
Mechanistic studies require multi-modal validation:
- Receptor binding assays : Radioligand displacement assays (e.g., for GPCRs or kinases) .
- Gene knockout models : CRISPR-Cas9 silencing of putative targets in cellular assays .
- Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment .
- Molecular docking : Computational modeling against crystallized targets (e.g., PI3K, EGFR) to predict binding poses .
Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
Contradictions arise from divergent experimental conditions. Mitigation strategies include:
- Standardized protocols : Adopt uniform assay conditions (e.g., cell line, incubation time) .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects) .
- Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. cellular assays) .
Advanced: What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
Methodological Answer:
Model selection depends on solubility and target tissue:
- Rodent models : BALB/c mice for preliminary ADMET profiling (e.g., plasma half-life, liver toxicity) .
- Xenograft models : Human tumor xenografts in nude mice to assess antitumor efficacy .
- Formulation adjustments : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Methodological Answer:
- Molecular dynamics simulations : Predict off-target interactions by simulating binding to homologous proteins .
- Free-energy perturbation (FEP) : Quantify the impact of substituents on binding energy to prioritize synthetic targets .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) .
Advanced: What strategies address this compound’s stability and solubility challenges in preclinical development?
Methodological Answer:
- Salt formation : Hydrochloride salts to improve aqueous solubility .
- Prodrug design : Mask polar groups (e.g., ester prodrugs) for enhanced membrane permeability .
- Accelerated stability studies : Expose the compound to heat/humidity and monitor degradation via LC-MS .
Advanced: How can functional group modifications reduce off-target effects while retaining potency?
Methodological Answer:
- Bioisosteric replacement : Substitute the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) to reduce toxicity .
- Steric shielding : Add bulky substituents (e.g., tert-butyl) near reactive sites to block non-specific interactions .
- Selectivity filters : Use cryo-EM or X-ray crystallography to identify and modify regions causing off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
